1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one: Similar in structure but lacks the pyrazole ring.
4-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
1-(2,4-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups
Properties
CAS No. |
1006323-16-5 |
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Molecular Formula |
C22H14Cl2F2N2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H14Cl2F2N2/c1-13-21(14-2-7-17(25)8-3-14)27-28(20-11-6-16(23)12-19(20)24)22(13)15-4-9-18(26)10-5-15/h2-12H,1H3 |
InChI Key |
BWTYRGZIJMXPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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